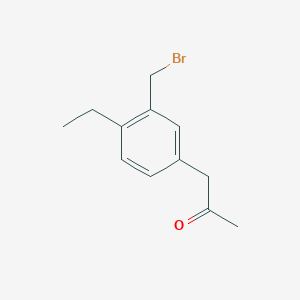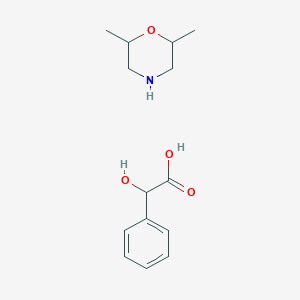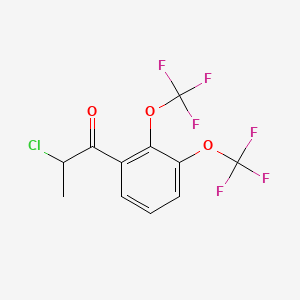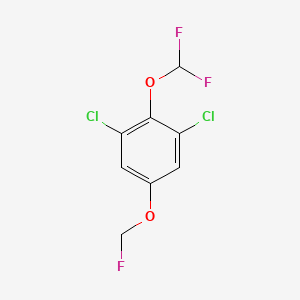
1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. One common method involves the reaction of 1,3-dichlorobenzene with difluoromethoxy and fluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The methoxy groups can participate in addition reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound may be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene
- 1,3-Dichloro-5-fluoro-2-(fluoromethoxy)benzene
Comparison
Compared to similar compounds, 1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups. This unique structure can result in different chemical reactivity and potential applications. For example, the presence of additional fluorine atoms may enhance its stability or alter its interaction with biological targets.
Propriétés
Formule moléculaire |
C8H5Cl2F3O2 |
|---|---|
Poids moléculaire |
261.02 g/mol |
Nom IUPAC |
1,3-dichloro-2-(difluoromethoxy)-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(14-3-11)2-6(10)7(5)15-8(12)13/h1-2,8H,3H2 |
Clé InChI |
ZUJFSIVRNMNFSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


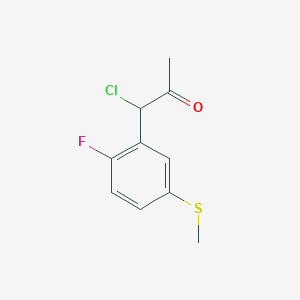
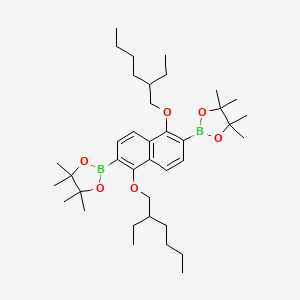
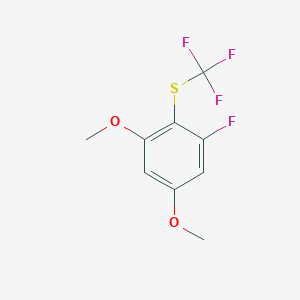
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)

